![molecular formula C12H17ClN2 B1389080 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride CAS No. 4765-08-6](/img/structure/B1389080.png)
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Overview
Description
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride (MMEH) is a chemical compound that is widely used in scientific research. It is a white crystalline powder with a melting point of 159-161°C and a molecular weight of 270.7 g/mol. MMEH is a chiral compound, meaning it has two possible configurations. It is also known as 7-methyl-1H-indole-3-ethanamine hydrochloride, 7-methyl-1H-indole-3-ethanamine HCl, or 7-methyl-1H-indole-3-ethanamine chloride.
Mechanism of Action
MMEH acts as a substrate for MAO. When MAO is present, it catalyzes the oxidation of MMEH to form 1-methyl-2-(7-methyl-1H-indol-3-YL)-ethanol and ammonia. The oxidation of MMEH is a reversible process, and the rate of the reaction is dependent on the concentration of MAO present.
Biochemical and Physiological Effects
MMEH has been found to have an inhibitory effect on MAO activity. In addition, it has been found to have an inhibitory effect on the activity of the enzyme cytochrome P450.
Advantages and Limitations for Lab Experiments
MMEH is a useful substrate for enzymatic assays, as it is relatively stable and has a high affinity for MAO. However, it is not a very specific substrate, and its activity can be affected by other compounds. Additionally, MMEH can be difficult to obtain in large quantities, and its synthesis is time-consuming.
Future Directions
Future research on MMEH may focus on its potential applications in drug development. For example, MMEH could be used to identify novel MAO inhibitors, which may have therapeutic potential. Additionally, further research may be conducted on the mechanism of action of MMEH, and its effects on other enzymes. Finally, research may be conducted on the synthesis of MMEH, in order to make it more accessible and easier to obtain.
Scientific Research Applications
MMEH is used as a substrate in enzymatic assays, such as those used to measure monoamine oxidase (MAO) activity. It is also used to study the catalytic properties of MAO, as well as its inhibition by various compounds. MMEH is also used as a substrate for the study of the kinetics of other enzymes, such as cytochrome P450.
properties
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJOCRTMXQTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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